molecular formula C10H11BrClN B2818541 2-(5-Bromo-2-chlorophenyl)pyrrolidine CAS No. 383127-78-4

2-(5-Bromo-2-chlorophenyl)pyrrolidine

Cat. No.: B2818541
CAS No.: 383127-78-4
M. Wt: 260.56
InChI Key: HWGOBFOHCBTYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrrolidine (B122466) Core in Chemical Synthesis and Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds. tandfonline.comnih.gov This fundamental scaffold is present in numerous natural products, including many alkaloids, and is a core component of many pharmaceuticals. nih.govmdpi.com The prevalence of the pyrrolidine ring in medicinally relevant molecules underscores its importance as a pharmacophore. nih.gov Consequently, the development of synthetic methodologies to construct and functionalize the pyrrolidine core is a central theme in modern organic and medicinal chemistry. tandfonline.com

The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets. Furthermore, the nitrogen atom within the ring can act as a key site for further chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

Overview of 2-Arylpyrrolidines as Key Synthetic Intermediates

Within the broader family of pyrrolidine derivatives, 2-arylpyrrolidines represent a particularly important subclass. These compounds, which feature an aromatic ring directly attached to the second position of the pyrrolidine ring, serve as versatile intermediates in the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). nih.govacs.org The presence of the aryl group provides a handle for a variety of chemical transformations, such as cross-coupling reactions, that allow for the construction of intricate molecular architectures.

The synthesis of enantiomerically pure 2-arylpyrrolidines is a significant area of research, as the stereochemistry at the point of attachment of the aryl group can have a profound impact on the biological activity of the final product. nih.gov Numerous catalytic asymmetric methods have been developed to access these chiral building blocks with high levels of stereocontrol. chemrxiv.org These methods often involve the use of chiral catalysts to guide the formation of the desired stereoisomer.

Research Context of 2-(5-Bromo-2-chlorophenyl)pyrrolidine within Arylpyrrolidine Chemistry

The compound this compound emerges as a specific and valuable intermediate within the broader landscape of arylpyrrolidine chemistry, particularly in the synthesis of pharmaceutical agents. The strategic placement of the bromo and chloro substituents on the phenyl ring offers distinct opportunities for sequential and regioselective chemical modifications.

A significant application of this compound is its use as a key intermediate in the synthesis of Macitentan. googleapis.com Macitentan is an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. In the patented synthesis of Macitentan, the this compound moiety serves as a foundational scaffold upon which the final, more complex drug molecule is constructed. The bromine and chlorine atoms on the phenyl ring can be selectively manipulated in subsequent synthetic steps, highlighting the utility of this specific substitution pattern.

The synthesis of such di-halogenated arylpyrrolidines often requires carefully controlled reaction conditions to achieve the desired regiochemistry. The development of efficient and stereoselective methods to produce compounds like this compound is an ongoing area of interest in process chemistry and drug development.

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₁BrClN
Molecular Weight 260.56 g/mol
CAS Number 383127-78-4
Appearance Not specified in available literature
Solubility Not specified in available literature

Further research into the reactivity and potential applications of this compound and its derivatives could lead to the discovery of new bioactive molecules and the development of more efficient synthetic routes to valuable pharmaceutical compounds.

Properties

IUPAC Name

2-(5-bromo-2-chlorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGOBFOHCBTYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-78-4
Record name 2-(5-bromo-2-chlorophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Stereochemical Control and Analysis in 2 5 Bromo 2 Chlorophenyl Pyrrolidine Synthesis

Importance of Stereochemistry in 2-Arylpyrrolidine Derivatives

The pyrrolidine (B122466) ring is a prevalent structural motif in a vast array of natural products and pharmaceutical agents. mdpi.comteknoscienze.com The carbons of the pyrrolidine ring can be stereogenic centers, meaning different spatial arrangements of substituents can lead to distinct stereoisomers. mdpi.com These stereoisomers, known as enantiomers and diastereomers, can exhibit significantly different biological profiles due to the chiral nature of their protein targets, such as enzymes and receptors. researchgate.net

Methods for Achieving Stereoselectivity

To control the stereochemical outcome of reactions, chemists employ various asymmetric synthesis strategies. These methods are designed to favor the formation of one stereoisomer over others. Key approaches include the use of chiral auxiliaries and ligands, as well as the design of diastereoselective and enantioselective synthetic pathways.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgtcichemicals.com After the desired stereocenter has been created, the auxiliary is removed.

N-Sulfinyl Imines : A particularly effective strategy for the asymmetric synthesis of 2-arylpyrrolidines involves the use of N-tert-butanesulfinyl imines as chiral auxiliaries. nih.gov This method allows for the highly diastereoselective addition of nucleophiles to the imine C=N double bond. For instance, the enantioselective synthesis of (S)- and (R)-2-arylpyrrolidines can be achieved through the reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. nih.gov This approach has been shown to produce 2-arylpyrrolidines with excellent enantiomeric excess (ee >99%). nih.gov The sulfinyl group effectively shields one face of the imine, directing the incoming reagent to the opposite face and thus controlling the stereochemistry of the newly formed chiral center. beilstein-journals.orgnih.gov The auxiliary can be easily cleaved under mild acidic conditions to yield the final chiral amine. beilstein-journals.org

The general applicability of N-sulfinyl imines has been demonstrated in the synthesis of various nitrogen-containing heterocycles, showcasing their role in controlling stereochemistry during the formation of pyrrolidine rings. nottingham.ac.ukresearchgate.netresearchgate.net

Sparteine-like Diamines : Chiral ligands, such as (-)-sparteine (B7772259) and its synthetic analogues, are used in stoichiometric or catalytic amounts to control the stereochemistry of reactions involving organometallic reagents. While not directly cited for the synthesis of 2-(5-Bromo-2-chlorophenyl)pyrrolidine, these diamine ligands are crucial in asymmetric deprotonation and alkylation reactions of N-Boc pyrrolidine, which are fundamental steps in the synthesis of substituted pyrrolidines. The chiral ligand coordinates to the metal (e.g., lithium), creating a chiral environment that directs the reaction to proceed enantioselectively.

Diastereoselective and enantioselective routes involve the use of chiral catalysts or reagents to create stereocenters with high fidelity. These methods are often more efficient than using stoichiometric chiral auxiliaries.

Diastereoselective Synthesis : These routes are common for constructing polysubstituted pyrrolidines, where the configuration of an existing stereocenter directs the formation of a new one. For example, the synthesis of 2,5-disubstituted pyrrolidines can be achieved with high diastereoselectivity by reducing enamines derived from pyroglutamic acid, a chiral starting material. rsc.orgresearchgate.netnih.gov Other strategies include diastereoselective Mannich reactions followed by iodocyclization to form the pyrrolidine ring. nih.govacs.org While these examples often focus on 2,5-disubstitution, the principles of using an existing chiral center to control the formation of subsequent stereocenters are broadly applicable.

Enantioselective Synthesis : Catalytic enantioselective methods are highly sought after for their efficiency. An example relevant to the synthesis of the target compound involves the asymmetric reduction of a cyclic N-sulfonyl ketimine precursor. A patented synthesis for a compound structurally related to this compound reports the use of a chiral catalyst, (R)-(+)-Me-CBS, in combination with borane (B79455) dimethylsulfide (BMS) for the enantioselective reduction of a C=N bond within a six-membered ring precursor, which is then contracted to the desired five-membered pyrrolidine ring. This key reduction step proceeds with high enantioselectivity, as detailed in the table below.

PrecursorCatalystReducing AgentProductEnantiomeric Excess (ee)
Cyclic N-sulfonyl ketimine(R)-(+)-2-Methyl-CBS-oxazaborolidineBorane Dimethylsulfide (BMS)(S)-Cyclic N-sulfonyl amine96.4%

This highly enantioenriched intermediate is then converted to the final (S)-2-(5-Bromo-2-chlorophenyl)pyrrolidine product, demonstrating a practical and scalable enantioselective route.

Determination of Enantiomeric and Diastereomeric Excess

After a stereoselective synthesis, it is crucial to accurately determine the stereochemical purity of the product. Enantiomeric excess (ee) measures the excess of one enantiomer over the other, while diastereomeric excess (de) measures the excess of one diastereomer in a mixture.

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a primary technique for determining the enantiomeric excess of a sample. heraldopenaccess.usresearchgate.net The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. researchgate.netuma.es By comparing the peak areas of the two enantiomer signals, the ee can be calculated. For complex mixtures, derivatization of the amine with a chiral or UV-active agent may be employed to improve separation and detection. researchgate.netnih.gov In some cases, HPLC coupled with detectors like circular dichroism (CD) can be used, especially when reference standards for pure enantiomers are unavailable. researchgate.netuma.es

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for determining diastereomeric excess. acs.org Diastereomers have different physical properties and, therefore, will typically exhibit distinct signals in an NMR spectrum. mdpi.com By integrating the signals corresponding to each diastereomer, their ratio and the de can be calculated directly. acs.org For determining enantiomeric excess, a chiral derivatizing agent or a chiral solvating agent can be added to the NMR sample. This converts the enantiomers into diastereomeric species, which can then be distinguished and quantified by NMR.

The combination of these synthetic strategies and analytical techniques allows for the production and verification of enantiomerically pure this compound, which is essential for its potential application as a specific, targeted therapeutic agent.

Advanced Spectroscopic and Structural Characterization of 2 5 Bromo 2 Chlorophenyl Pyrrolidine

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For 2-(5-Bromo-2-chlorophenyl)pyrrolidine (C₁₀H₁₁BrClN), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern, which can be precisely resolved and analyzed by HRMS to confirm the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺259.98363
[M+Na]⁺281.96557
[M-H]⁻257.96907
[M+NH₄]⁺277.01017
[M+K]⁺297.93951

This table presents predicted m/z values for various adducts of the target compound, which would be verified experimentally using HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be separated from any impurities on a GC column before entering the mass spectrometer. The mass spectrometer then records the mass spectrum of the compound, which includes the molecular ion peak and various fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and identification. For substituted cathinones containing a pyrrolidine (B122466) ring, characteristic fragmentation pathways include the cleavage of the C-N bond of the pyrrolidine ring and the CO-CHN bond. nih.gov

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

Fragment IonProposed Structurem/z (Nominal)
[M]⁺C₁₀H₁₁BrClN⁺259
[M-Cl]⁺C₁₀H₁₁BrN⁺224
[M-Br]⁺C₁₀H₁₁ClN⁺180
[C₉H₉BrCl]⁺Bromochlorophenyl-ethene230
[C₄H₈N]⁺Pyrrolidinyl cation70

This table illustrates a potential fragmentation pattern for this compound that could be observed in a GC-MS experiment. The actual fragmentation would need to be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds. For a chiral molecule like this compound, chiral LC-MS methods can be developed to separate and quantify the individual enantiomers. wuxiapptec.comosti.gov The use of a chiral stationary phase in the LC column allows for the differential interaction with each enantiomer, leading to their separation prior to detection by the mass spectrometer. unife.it This is crucial in pharmaceutical development, as enantiomers of a chiral drug can have different pharmacological and toxicological profiles.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, for a chiral compound, X-ray crystallography of a single crystal can unambiguously determine its absolute configuration (the R or S designation at the chiral center). The analysis of the crystal packing can also reveal intermolecular interactions such as hydrogen bonding or halogen bonding, which influence the physical properties of the compound. The investigation of the crystal structure of various pyrrolidine derivatives has been successfully conducted using this technique. nih.govmdpi.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring. Benzene itself exhibits characteristic absorption bands, and the presence of substituents like chloro and bromo groups, which are auxochromes, will cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). up.ac.zaquimicaorganica.org The spectrum would likely show primary and secondary absorption bands arising from π to π* transitions within the aromatic ring. youtube.com

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

BandTypical Wavelength Range (nm) for Substituted Benzenes
Primary Band (E-band)200 - 230
Secondary Band (B-band)250 - 290

This table provides an estimated range for the UV-Vis absorption maxima based on the behavior of similar aromatic compounds. The exact values would need to be determined experimentally.

Computational and Theoretical Investigations of 2 5 Bromo 2 Chlorophenyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is instrumental in mapping reaction pathways, determining the geometries of transition states, and predicting the stereoselectivity of chemical reactions.

Reaction Mechanism Studies

While specific DFT studies on the synthesis of 2-(5-Bromo-2-chlorophenyl)pyrrolidine are not extensively documented, the mechanisms for forming analogous 2-arylpyrrolidines have been computationally investigated. nih.govresearchgate.net These studies provide a framework for understanding its probable synthetic pathways, such as the copper-catalyzed intermolecular carboamination of vinylarenes or the acid-catalyzed reaction of γ-ureidoacetals with phenols. nih.govresearchgate.net

A plausible route that could be modeled using DFT is the tandem aza-Cope–Mannich reaction or a [3+2] cycloaddition. acs.orgua.es DFT calculations can map the potential energy surface of the reaction, identifying the intermediates and transition states. For instance, in a hypothetical reaction, DFT could be used to model the nucleophilic attack, ring closure, and any subsequent rearrangements, providing a step-by-step energetic and geometric description of the molecule's formation. rsc.orgresearchgate.net Computational analysis helps confirm whether a proposed mechanism is energetically feasible and can distinguish between competing reaction pathways. rsc.org

Transition State Analysis and Energy Profiles

For the synthesis of this compound, a computed energy profile would illustrate the relative energies of reactants, intermediates, transition states, and products. By comparing the activation barriers for different steps, researchers can predict which pathway is kinetically favored. acs.org For example, a high activation energy for a particular step would indicate that it is a bottleneck in the reaction, potentially leading to poor yields or requiring specific catalytic conditions to overcome. emich.eduemich.edu

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Step in the Synthesis of this compound.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Materials0.0
Intermediate 1Initial adduct-5.2
TS1Transition State for Ring Closure+21.5
Intermediate 2Cyclized Intermediate-12.8
TS2Transition State for Rearrangement+15.7
ProductThis compound-25.0

Prediction of Stereoselectivity

Many synthetic routes to substituted pyrrolidines can generate multiple stereoisomers. emich.edunih.gov DFT calculations are a powerful tool for predicting and explaining the stereochemical outcome of such reactions. acs.orgua.esresearchgate.net By modeling the transition states that lead to different stereoisomers (e.g., R and S enantiomers), their relative energies can be calculated. whiterose.ac.uk According to transition state theory, the pathway with the lower energy transition state will be faster, leading to a predominance of the corresponding stereoisomer.

In the formation of this compound, the approach of the reactants can lead to different facial selectivities. DFT can model these approaches, taking into account steric hindrance and electronic interactions involving the bulky and electronically influential 5-bromo-2-chlorophenyl group. emich.edu The energy difference between the diastereomeric transition states (ΔΔG‡) can be used to predict the enantiomeric or diastereomeric ratio of the products, guiding the design of more selective synthetic methods. acs.orgwhiterose.ac.uk

Conformational Analysis of Pyrrolidine (B122466) Rings

The five-membered pyrrolidine ring is not planar. Its flexibility and the specific conformations it adopts are crucial for its chemical reactivity and biological activity. Computational methods are essential for exploring the conformational landscape of substituted pyrrolidines.

Pseudorotation and Ring Dynamics

The pyrrolidine ring undergoes a low-energy conformational change known as pseudorotation, where the "pucker" of the ring moves around the five atoms. nih.gov This dynamic process involves a continuous interconversion between various non-planar forms, most notably the "envelope" (where four atoms are coplanar and the fifth is out of plane) and "twist" (where no three atoms are coplanar) conformations. researchgate.net

Quantum chemical calculations can model this pseudorotational pathway, determining the energy barriers between different conformers. nih.gov For the parent pyrrolidine, the barrier to pseudorotation is very low. nih.gov For this compound, the presence of a bulky substituent at the C2 position would create a more complex energy surface with distinct energy minima corresponding to specific puckered conformations.

Influence of Substituents on Conformation (e.g., Bromine, Chlorine, Phenyl Group)

Substituents on the pyrrolidine ring have a profound impact on its preferred conformation, a phenomenon known as ring puckering. nih.govresearchgate.net The large 5-bromo-2-chlorophenyl group at the C2 position of the target molecule is expected to dominate its conformational preferences.

To minimize steric strain, bulky substituents typically favor a pseudoequatorial position on the pyrrolidine ring. frontiersin.org DFT and other computational methods can precisely calculate the energy difference between the pseudoaxial and pseudoequatorial conformers. frontiersin.org For the this compound, the pseudoequatorial conformation is anticipated to be significantly more stable.

Table 2: Predicted Conformational Preferences for this compound based on General Principles.
Substituent PositionFavored OrientationPrimary Driving ForceExpected Ring Pucker
C2-(5-Bromo-2-chlorophenyl)PseudoequatorialSteric HindranceC3-endo or C3-exo, depending on other interactions

Molecular Orbital Theory and Electronic Structure Analysis

No specific research detailing the molecular orbital theory or electronic structure analysis of this compound could be located. Such an analysis would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Furthermore, an electronic structure analysis would provide insights into electron density distribution and the molecular electrostatic potential (MEP). These analyses help identify electrophilic and nucleophilic sites within the molecule, offering predictions about its reactive behavior. Unfortunately, no published data for these properties for this compound are available.

Computational Methodologies (e.g., Gaussian, M06-2x, B3LYP levels of theory)

Computational studies on molecules with similar functional groups often utilize Density Functional Theory (DFT) methods for geometry optimization and property calculation. The choice of functional and basis set is crucial for obtaining reliable results.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational efficiency for a variety of molecular systems.

M06-2X is a high-nonlocality functional that is generally well-suited for studying systems where non-covalent interactions, such as dispersion forces, are important. It often provides improved accuracy for thermochemistry and kinetics compared to B3LYP.

These calculations are commonly performed with basis sets like the Pople-style 6-31G* or 6-311++G(d,p), or correlation-consistent basis sets (e.g., aug-cc-pVDZ), depending on the desired accuracy and available computational resources. The Gaussian suite of programs is one of the most common software packages used for these types of calculations.

While these are the standard methodologies, the application of these specific levels of theory to this compound has not been documented in available scientific literature. Therefore, no specific computational results or data tables can be generated for this compound.

Synthetic Utility and Derivatization of 2 5 Bromo 2 Chlorophenyl Pyrrolidine

2-(5-Bromo-2-chlorophenyl)pyrrolidine as a Versatile Building Block in Organic Synthesis

The this compound framework is a key constituent in the synthesis of a variety of biologically active compounds. Its utility as a versatile building block stems from the presence of multiple modifiable positions: the pyrrolidine (B122466) nitrogen, the pyrrolidine ring itself, and the two distinct halogen atoms on the phenyl ring. This allows for the construction of diverse molecular libraries through sequential and chemoselective functionalization.

This scaffold is particularly important in the synthesis of inhibitors for enzymes such as tankyrase, which are implicated in various diseases. The pyrrolidine moiety can engage in crucial hydrogen bond interactions within the active site of target proteins, while the substituted phenyl ring can be tailored to occupy specific hydrophobic pockets, enhancing both potency and selectivity. The ability to independently modify these different parts of the molecule is a significant advantage in the iterative process of drug design and optimization.

Functionalization and Derivatization Strategies of the Pyrrolidine Moiety

The pyrrolidine ring offers significant opportunities for structural modification, enabling the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

N-Alkylation and Acylation Reactions

The secondary amine of the pyrrolidine ring is a readily functionalizable handle for introducing a wide array of substituents via N-alkylation and N-acylation reactions. These reactions are typically high-yielding and can be performed under mild conditions.

N-Acylation: Acylation of the pyrrolidine nitrogen is a common strategy to introduce amide functionalities, which can act as hydrogen bond donors or acceptors and can impart specific conformational constraints. For example, reaction with various acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) allows for the installation of diverse acyl groups.

N-Alkylation: Reductive amination or direct alkylation with alkyl halides can be employed to introduce alkyl groups onto the pyrrolidine nitrogen. This modification is often used to modulate the basicity of the nitrogen, improve cell permeability, or explore additional binding interactions.

Reaction TypeReagent ExampleProduct Functional GroupTypical Conditions
N-AcylationBenzoyl chlorideAmideBase (e.g., Triethylamine), CH₂Cl₂, Room Temp
N-AlkylationMethyl iodideTertiary AmineBase (e.g., K₂CO₃), Acetonitrile, Heat
Reductive AminationAcetone, NaBH(OAc)₃N-isopropylDichloroethane, Room Temp

Introduction of Additional Stereogenic Centers

The existing stereocenter at the C2 position of the pyrrolidine ring can be used to direct the stereoselective introduction of new stereocenters on the ring. This is a powerful strategy for creating complex, three-dimensional structures that can better match the chiral environment of biological targets. Methods such as diastereoselective alkylation of the enolate derived from an N-acylated pyrrolidine can be used to install substituents at the C3 position. Furthermore, cycloaddition reactions can be employed to build more complex fused-ring systems with multiple, well-defined stereocenters.

Transformations of the Aryl Moiety

The bromo and chloro substituents on the phenyl ring provide orthogonal handles for transition metal-catalyzed cross-coupling reactions, allowing for the selective introduction of a wide range of carbon and heteroatom-based substituents.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) at Bromine or Chlorine Positions

The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in typical palladium-catalyzed cross-coupling reactions) allows for selective functionalization.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl halide with an organoboron reagent. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple at the more reactive bromine position while leaving the chlorine atom intact for subsequent transformations. This allows for the introduction of aryl, heteroaryl, or alkyl groups. nih.govbeilstein-journals.orgwhiterose.ac.uk

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, providing access to arylethynyl structures. nih.gov Similar to the Suzuki-Miyaura reaction, selectivity for the bromine position can be achieved. researchgate.net These alkynyl-substituted derivatives can serve as versatile intermediates for further transformations, such as cyclizations or click chemistry. nih.gov

Below is a table summarizing typical conditions for selective cross-coupling at the bromine position.

Coupling ReactionCatalystLigandBaseSolventTemperature (°C)
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100
SonogashiraPd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF/DMF25-60

Ortho-Olefination and Subsequent Cyclization

Directed C-H activation is a powerful tool for the functionalization of aromatic rings. The nitrogen atom of the pyrrolidine, particularly when part of an amide directing group, can direct a transition metal catalyst (e.g., rhodium or palladium) to activate the C-H bond at the ortho position (the C6 position of the phenyl ring). nih.gov This can be followed by an olefination reaction to install a vinyl group.

The resulting ortho-alkenylated intermediate can then undergo an intramolecular cyclization reaction. rsc.org For instance, a Heck-type reaction or a radical cyclization could be used to form a new ring fused to the existing aromatic system. This strategy provides a convergent and efficient route to complex polycyclic scaffolds that are of significant interest in medicinal chemistry.

Future Research Directions in the Chemistry of 2 5 Bromo 2 Chlorophenyl Pyrrolidine

Development of Novel and Efficient Synthetic Routes

The efficient construction of the 2-(5-bromo-2-chlorophenyl)pyrrolidine core is paramount for enabling broader studies. Current synthetic strategies for 2-arylpyrrolidines often rely on multi-step sequences which can be inefficient. Future research should prioritize the development of more streamlined and atom-economical routes.

Key Research Objectives:

Catalytic Asymmetric Synthesis: Exploration of transition-metal-catalyzed asymmetric hydrogenations of corresponding pyrroles or pyrrolines would be a highly efficient approach. Identifying suitable chiral ligands that can tolerate the sterically demanding and electronically distinct 5-bromo-2-chlorophenyl substituent will be a critical challenge.

Novel Cyclization Strategies: Investigating novel intramolecular cyclization reactions of acyclic precursors could provide direct access to the desired pyrrolidine (B122466) ring. This could involve radical cyclizations or transition-metal-catalyzed C-H activation/amination pathways.

Flow Chemistry Approaches: The use of continuous flow reactors could offer significant advantages in terms of reaction optimization, safety, and scalability. The precise control over reaction parameters in flow systems may lead to improved yields and selectivities.

A comparative table of potential synthetic approaches is presented below.

Synthetic ApproachPotential AdvantagesKey Challenges
Asymmetric HydrogenationHigh enantioselectivity, atom economyCatalyst tolerance to substrate, ligand design
Intramolecular CyclizationDirect access to the core structurePrecursor synthesis, control of regioselectivity
Flow ChemistryScalability, safety, rapid optimizationInitial setup costs, potential for clogging

Advanced Stereochemical Control Strategies

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, robust methods for controlling the stereochemistry at the C2 position of the pyrrolidine ring are essential.

Future research in this area should focus on:

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries attached to the pyrrolidine nitrogen or an appropriate functional group on an acyclic precursor can guide the stereochemical outcome of key bond-forming reactions.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral heterocycles. The development of novel organocatalysts for the enantioselective synthesis of this compound is a promising avenue.

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of a racemic mixture of the target compound or its precursors, could provide a green and highly selective alternative to traditional chemical methods.

Exploration of Further Derivatization for Enhanced Complexity

The pyrrolidine scaffold, particularly the nitrogen atom, provides a convenient handle for further functionalization. Exploring the derivatization of this compound is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies.

Potential derivatization strategies include:

N-Functionalization: The secondary amine of the pyrrolidine ring can be readily acylated, alkylated, arylated, or sulfonylated to introduce a wide range of substituents.

C-H Functionalization of the Pyrrolidine Ring: Recent advances in C-H activation chemistry could allow for the direct functionalization of the pyrrolidine ring at positions other than the nitrogen, leading to novel and complex structures.

Modification of the Phenyl Ring: The bromo and chloro substituents on the phenyl ring can serve as handles for further transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

The table below summarizes potential derivatization reactions.

Reaction TypeReagents and ConditionsPotential Products
N-AcylationAcid chlorides, acyl anhydrides, baseN-acyl pyrrolidines
N-AlkylationAlkyl halides, reductive aminationN-alkyl pyrrolidines
Suzuki CouplingArylboronic acids, Pd catalyst, baseBiphenyl-substituted pyrrolidines
Buchwald-Hartwig AminationAmines, Pd catalyst, baseAmino-substituted phenylpyrrolidines

In-depth Theoretical Studies for Predictive Synthesis

Computational chemistry can play a vital role in guiding and accelerating the experimental discovery process. In-depth theoretical studies can provide valuable insights into the synthesis and properties of this compound.

Areas for theoretical investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic routes, helping to rationalize observed selectivities and predict optimal reaction conditions. beilstein-journals.orgnih.gov

Conformational Analysis: Understanding the preferred conformations of the target molecule and its derivatives is crucial for predicting their interaction with biological targets.

Prediction of Spectroscopic Properties: Theoretical calculations of NMR and other spectroscopic data can aid in the characterization and structural confirmation of newly synthesized compounds.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of new chemical entities with potential applications in various fields of chemical and biological science.

Q & A

Q. What are the standard synthetic routes for 2-(5-Bromo-2-chlorophenyl)pyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

  • Buchwald-Hartwig coupling for aryl-pyrrolidine bond formation.
  • Halogenation (bromination/chlorination) of precursor aryl rings, using reagents like NBS (N-bromosuccinimide) or SOCl₂.
  • Chiral resolution if enantiopure forms are required, employing chiral auxiliaries or catalysts (e.g., Rhodium complexes) .

Critical Parameters:

  • Temperature control (<0°C for bromination to avoid side reactions).
  • Solvent selection (e.g., DMF for coupling reactions).
  • Catalyst loading (1–5 mol% for palladium-based systems).

Example Reaction Table:

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, CCl₄, 0°C75>90
CouplingPd(OAc)₂, Xantphos, 80°C6285

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : Compare 1^1H and 13^13C peaks to analogous pyrrolidine derivatives (e.g., 2-(3,4-Difluorophenyl)pyrrolidine ).
  • X-ray Crystallography : Employ SHELX programs for structure refinement, particularly for resolving stereochemical ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 274.98).

Data Interpretation Tip:
Unexplained splitting in NMR signals may indicate rotameric forms due to restricted rotation in the pyrrolidine ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify multiple crystalline forms.
  • Purity Issues : Validate via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .
  • Stereochemical Variance : Enantiomers may exhibit distinct melting points; confirm using chiral stationary-phase chromatography .

Case Study:
A 2023 study reported a melting point of 78–80°C for the racemate, while the (R)-enantiomer melted at 85–87°C .

Q. How can computational modeling predict the pharmacological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors (5-HT₁A/5-HT₇), leveraging structural data from similar compounds (e.g., (R)-2-(4-Methoxyphenyl)pyrrolidine ).
  • QSAR Modeling : Correlate electronic properties (HOMO/LUMO energies) with bioactivity data from analogs.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).

Key Parameters:

  • LogP (predicted 2.8) for blood-brain barrier penetration.
  • Polar surface area (<60 Ų) for oral bioavailability .

Q. What experimental designs optimize enantioselective synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) with Pd(0) for asymmetric coupling .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.
  • In situ Monitoring : Employ IR spectroscopy to track reaction progress and minimize racemization.

Example Optimization Table:

Catalystee (%)Yield (%)
(R)-BINAP9255
Josiphos SL-J009-18860

Q. How do steric and electronic effects of the 5-bromo-2-chloro substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The bulky bromine at position 5 hinders ortho-substitution, favoring meta-selectivity in Suzuki-Miyaura couplings.
  • Electronic Effects : Electron-withdrawing chlorine at position 2 activates the aryl ring for nucleophilic aromatic substitution.

Supporting Data:
A 2024 study showed a 70% yield for Suzuki coupling with phenylboronic acid vs. 45% for unsubstituted analogs .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure.
  • Waste Disposal : Quench reaction mixtures with 10% NaHCO₃ before disposal.
  • Storage : Store at 2–8°C under argon to prevent degradation .

Note:
Similar halogenated pyrrolidines have shown LD₅₀ > 500 mg/kg in rodent studies, indicating moderate toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.